molecular formula C12H9ClN2O3 B069355 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid CAS No. 181262-12-4

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No. B069355
M. Wt: 264.66 g/mol
InChI Key: KGDXPVCMVZRFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been widely used in scientific research due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. It binds to the enzyme and prevents the relaxation of the supercoiled DNA, which is essential for DNA replication. This leads to the inhibition of bacterial growth and ultimately leads to bacterial cell death.

Biochemical And Physiological Effects

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects such as nausea, vomiting, diarrhea, and headache. It may also cause some rare but serious side effects such as tendon rupture, liver damage, and allergic reactions.

Advantages And Limitations For Lab Experiments

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has several advantages for lab experiments. It has a broad-spectrum antibacterial activity, which makes it useful for the treatment of various bacterial infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it has some limitations in lab experiments such as the development of bacterial resistance, which may reduce its effectiveness over time.

Future Directions

There are several future directions for the research and development of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid. One direction is the development of new derivatives with enhanced antibacterial activity and reduced toxicity. Another direction is the investigation of its potential use in the treatment of other diseases such as cancer and viral infections. Additionally, the development of new drug delivery systems may improve its effectiveness and reduce its side effects. Finally, the investigation of its potential use in combination therapy with other antibiotics may improve its effectiveness against bacterial infections.

Synthesis Methods

The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1,2-diaminocyclohexane. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is high, and the purity is also good.

Scientific Research Applications

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been extensively used in scientific research due to its broad-spectrum antibacterial activity. It has been used in the treatment of various bacterial infections such as urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.

properties

CAS RN

181262-12-4

Product Name

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

7-chloro-1-cyclopropyl-4-oxo-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c13-10-3-9-7(4-14-10)11(16)8(12(17)18)5-15(9)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI Key

KGDXPVCMVZRFJK-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O

synonyms

1,6-NAPHTHYRIDINE-3-CARBOXYLIC ACID, 7-CHLORO-1-CYCLOPROPYL-1,4-DIHYDRO-4-OXO-

Origin of Product

United States

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